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Yttrium tribromate

Cat. No.: B084975
CAS No.: 15162-95-5
M. Wt: 472.61 g/mol
InChI Key: BUGCDNRPNRJANA-UHFFFAOYSA-K
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Description

Contextualization of Yttrium Chemistry in Coordination and Lanthanide Analogue Studies

The coordination chemistry of yttrium(III) is notable for its strong resemblance to that of the trivalent heavy lanthanide ions. Current time information in Bangalore, IN.researchgate.net This similarity is primarily attributed to their comparable ionic radii, which leads to analogous coordination numbers and geometries. Current time information in Bangalore, IN.researchgate.net Yttrium(III) is often considered a diamagnetic analogue for the later, smaller lanthanides, such as terbium (Tb³⁺) to lutetium (Lu³⁺), and particularly for erbium(III) and holmium(III). Current time information in Bangalore, IN. This analogous behavior makes yttrium complexes excellent models for studying the structural and bonding properties of lanthanide compounds without the complications of f-electron magnetic effects. britannica.com

The bonding in yttrium(III) complexes is predominantly ionic or involves highly polar ion-dipole interactions, reflecting an affinity for hard donor ligands, especially those containing oxygen. researchgate.net Consequently, high coordination numbers are common, with aqua ions in solution often exhibiting coordination numbers of 8 or 9. acs.org In the solid state, yttrium complexes frequently display coordination numbers ranging from 6 to 12, influenced by the size and nature of the coordinating ligands and counter-ions. researchgate.netaip.org The study of yttrium's coordination environment, such as in hydrated salts, provides fundamental insights into the behavior of the entire late lanthanide series. Current time information in Bangalore, IN.

The Role of Halogen-Oxygen Polyatomic Anions in Crystalline Architectures

Halogen-oxygen polyatomic anions, or oxyanions such as bromate (B103136) (BrO₃⁻), play a crucial role in directing the formation of crystalline architectures. These anions are not merely charge-balancing spectators; they actively participate in the crystal packing through non-covalent interactions, primarily hydrogen bonding when water is present as a co-ligand. In hydrated metallic bromates, the pyramidal bromate anions act as hydrogen bond acceptors, interacting with the coordinated water molecules. Current time information in Bangalore, IN.rsc.orgaemree.com

In the specific case of nonaaquayttrium(III) bromate, the crystal structure is significantly stabilized by relatively strong hydrogen bonds between the oxygen atoms of the bromate ions and the hydrogen atoms of the coordinated water molecules. Current time information in Bangalore, IN.rsc.org This network of hydrogen bonds helps to lock the coordination polyhedron around the central metal ion into a specific geometry. Current time information in Bangalore, IN. Furthermore, the bromate anions themselves can exhibit interesting solid-state phenomena, such as disorder, where the anion may occupy multiple positions within the crystal lattice. Current time information in Bangalore, IN. The study of how these oxyanions influence crystal packing is vital for crystal engineering, allowing for the rational design of materials with specific structural and, consequently, physical properties. acs.orgglobenewswire.com

Overview of Contemporary Research Trajectories for Yttrium-Bromate Systems

Contemporary research on systems containing yttrium and oxyanions like bromates often aligns with broader trends in materials science, focusing on structural determination, physical property characterization, and thermal behavior. While specific research on yttrium tribromate is centered on its detailed structural elucidation, related fields suggest several promising research directions.

A primary trajectory involves the detailed structural and spectroscopic characterization of new and existing compounds. The definitive single-crystal X-ray diffraction study of nonaaquayttrium(III) bromate at low temperatures provides a foundational understanding of its solid-state structure. Current time information in Bangalore, IN.rsc.org Future work could extend to studying the anhydrous form or the effects of doping with optically or magnetically active ions.

Another significant research avenue is the investigation of optical and magnetic properties . Yttrium compounds, such as yttrium aluminum borate (B1201080) (YAB) and yttrium oxide, are widely investigated as host materials for phosphors used in LEDs and displays. aemree.comresearchgate.net Given that yttrium itself is paramagnetic, introducing luminescent lanthanide ions into the yttrium bromate lattice could yield novel phosphor materials. britannica.comperiodictable.com The historical "James Method," which utilized bromates for the fractional crystallization and separation of rare earth elements, underscores the long-standing interest in the properties of rare earth bromates. acs.org

Finally, the thermal decomposition of hydrated metal salts is a consistent area of study. Research into the thermal behavior of yttrium-containing precursors, such as oxalates and carbonates, is crucial for the synthesis of yttrium oxide (Y₂O₃) and other functional ceramics. mdpi.comakjournals.com A thorough investigation of the thermal decomposition of nonaaquayttrium(III) bromate would clarify the dehydration steps and the nature of the final decomposition products, which could include yttrium oxybromides, analogous to the thermal decomposition of other rare earth bromates. samaterials.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3O9Y B084975 Yttrium tribromate CAS No. 15162-95-5

Properties

CAS No.

15162-95-5

Molecular Formula

Br3O9Y

Molecular Weight

472.61 g/mol

IUPAC Name

yttrium(3+);tribromate

InChI

InChI=1S/3BrHO3.Y/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3

InChI Key

BUGCDNRPNRJANA-UHFFFAOYSA-K

SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Y+3]

Canonical SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Y+3]

Other CAS No.

15162-95-5

Synonyms

yttrium tribromate

Origin of Product

United States

Synthetic Methodologies and Crystallization Techniques for Yttrium Tribromate

Aqueous Solution-Based Crystallization of Hydrated Yttrium Tribromate

The most well-documented form of this compound is its hydrated crystalline structure, specifically nonaaquayttrium(III) bromate (B103136), Y(H₂O)₉₃. This compound is typically crystallized from an aqueous solution. While specific synthesis reaction details are not extensively published, the formation of such hydrated salts generally involves the reaction of a yttrium salt (such as yttrium oxide, yttrium carbonate, or yttrium hydroxide) with bromic acid, followed by crystallization from the resulting aqueous solution. The hydration of the yttrium(III) ion is a significant factor in the crystallization process, leading to the incorporation of nine water molecules into the crystal lattice.

The crystal structure of nonaaquayttrium(III) bromate has been determined through single-crystal X-ray diffraction studies at low temperatures (100 K). ijcce.ac.irijcce.ac.ir These studies reveal a hexagonal unit cell with the space group P6₃/mmc. ijcce.ac.irijcce.ac.ir The yttrium(III) ion is coordinated by nine water molecules, forming a tricapped trigonal prism. ijcce.ac.irijcce.ac.ir Six of these water molecules are situated at the vertices of the trigonal prism, while the remaining three act as capping molecules. ijcce.ac.irijcce.ac.ir The stability of this hydrated structure is reinforced by relatively strong hydrogen bonds between the coordinated water molecules and the bromate anions. ijcce.ac.irijcce.ac.ir

Table 1: Crystallographic Data for Nonaaquayttrium(III) Bromate at 100 K ijcce.ac.irijcce.ac.ir

ParameterValue
Chemical FormulaY(H₂O)₉₃
Crystal SystemHexagonal
Space GroupP6₃/mmc
a (Å)11.7104(11)
b (Å)11.7104(11)
c (Å)6.6259(5)
V (ų)786.90(12)
Z2
Y-O Bond Distance (prism) (Å)2.370(2)
Y-O Bond Distance (capping) (Å)2.446(3)
Hydrogen Bond Distances (Å)2.818 and 2.851

Exploration of Novel Synthetic Pathways for Anhydrous and Solvated Forms

The synthesis of anhydrous and other solvated forms of this compound presents a greater challenge and is not well-documented in publicly available scientific literature. The strong hydration affinity of the yttrium(III) ion makes the removal of all water molecules to form the anhydrous salt difficult without causing decomposition of the bromate anion, which is sensitive to heat.

Potential synthetic pathways for anhydrous this compound could theoretically involve reactions in non-aqueous solvents or solid-state reactions. For instance, a metathesis reaction between a soluble yttrium salt (like yttrium trifluoromethanesulfonate) and a bromate salt (like silver bromate) in a non-aqueous solvent could precipitate the anhydrous product. However, the viability of such routes for this compound has not been experimentally confirmed in available literature.

Similarly, the preparation of other solvated forms, where the water of hydration is replaced by other solvent molecules, would require synthesis and crystallization to be carried out in the desired solvent. The success of such methods would depend on the coordinating ability of the solvent relative to the bromate anion and its ability to stabilize the yttrium ion.

Control of Crystal Growth Parameters and Purity Assessment

The controlled growth of high-quality single crystals of this compound is essential for accurate structural analysis and for potential applications in materials science. Key parameters that influence crystal growth from aqueous solutions include:

Temperature: Temperature affects the solubility of the salt and the rate of solvent evaporation, which in turn control the rate of nucleation and crystal growth.

pH: The pH of the solution can influence the stability of the bromate ion and the hydration sphere of the yttrium ion.

Supersaturation: The degree of supersaturation is the driving force for crystallization. Careful control of supersaturation, often achieved through slow evaporation of the solvent or gradual cooling of a saturated solution, is crucial for growing large, well-defined crystals.

Purity assessment of the synthesized this compound is critical to ensure the absence of starting materials and by-products. Standard analytical techniques for purity assessment would include:

X-ray Diffraction (XRD): Powder XRD can be used to confirm the phase purity of the crystalline product by comparing the experimental diffraction pattern with known patterns.

Elemental Analysis: Techniques such as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Energy-Dispersive X-ray Spectroscopy (EDX) can be used to determine the elemental composition and confirm the stoichiometric ratio of yttrium and bromine.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can be used to identify the characteristic vibrational modes of the bromate anion and the coordinated water molecules, providing information on the structure and bonding within the compound.

Advanced Crystallographic and Structural Elucidation of Yttrium Tribromate Hydrates

Single-Crystal X-ray Diffraction Analysis of Nonaaquayttrium(III) Tris(bromate)

The definitive structure of nonaaquayttrium(III) tris(bromate) has been elucidated through single-crystal X-ray diffraction, a powerful technique for determining the three-dimensional atomic arrangement in a crystal. A study conducted at a low temperature of 100 K provided high-resolution data, enabling a detailed analysis of the crystal's key structural features. ijcce.ac.irijcce.ac.ir

The crystallographic analysis of nonaaquayttrium(III) tris(bromate) at 100 K revealed a hexagonal unit cell. ijcce.ac.irijcce.ac.ir The symmetry of the crystal is described by the space group P6₃/mmc (No. 194), with two formula units (Z = 2) per unit cell. ijcce.ac.irijcce.ac.ir At this temperature, the unit cell parameters were determined to be a = b = 11.7104(11) Å and c = 6.6259(5) Å, resulting in a unit cell volume of 786.90(12) ų. ijcce.ac.irijcce.ac.ir The yttrium(III) ion occupies a special position (2c) with a high degree of crystallographically imposed symmetry (6m2). iucr.org

Parameter Value at 100 K
Crystal SystemHexagonal
Space GroupP6₃/mmc
a (Å)11.7104(11)
b (Å)11.7104(11)
c (Å)6.6259(5)
Volume (ų)786.90(12)
Z2

This table presents the unit cell parameters for nonaaquayttrium(III) tris(bromate) as determined by single-crystal X-ray diffraction at 100 K. ijcce.ac.irijcce.ac.ir

In the crystal structure, the yttrium(III) ion is coordinated by nine water molecules, forming a [Y(H₂O)₉]³⁺ complex cation. ijcce.ac.ir This coordination results in a tricapped trigonal prismatic geometry. ijcce.ac.irijcce.ac.ir Six of the water molecules are situated at the vertices of a trigonal prism and are equidistant from the yttrium ion. ijcce.ac.ir The remaining three water molecules act as caps (B75204) on the three square faces of the trigonal prism and are located at a slightly greater distance from the central metal ion. ijcce.ac.ir

The Y-O bond distances for the six prismatic water molecules are 2.370(2) Å, while the Y-O bond distances for the three capping water molecules are 2.446(3) Å. ijcce.ac.irijcce.ac.ir This arrangement of nine coordinating water molecules is a common feature for the yttrium(III) ion in its hydrated salts.

Interaction Bond Distance (Å)
Y-O (prismatic)2.370(2)
Y-O (capping)2.446(3)

This table details the bond distances between the central yttrium(III) ion and the oxygen atoms of the coordinating water molecules. ijcce.ac.irijcce.ac.ir

The stability of the crystal structure is significantly enhanced by a network of hydrogen bonds. ijcce.ac.ir These interactions occur between the coordinated water molecules of the [Y(H₂O)₉]³⁺ cation and the oxygen atoms of the bromate (B103136) anions (BrO₃⁻). ijcce.ac.ir The hydrogen bond distances are relatively strong, with measured lengths of 2.818 Å and 2.851 Å. ijcce.ac.irijcce.ac.ir These hydrogen bonds play a crucial role in stabilizing the trigonal prismatic coordination of the water molecules around the yttrium(III) ion. ijcce.ac.ir

A notable feature of the crystal structure of nonaaquayttrium(III) tris(bromate) is the positional disorder of the bromate anions. ijcce.ac.iriucr.org This phenomenon is also observed in isostructural lanthanide bromates. iucr.org In the case of the yttrium compound, each bromine atom is surrounded by two fully occupied oxygen atom sites and two half-occupied oxygen atom sites, resulting in a nearly tetrahedral configuration for the disordered anion. ijcce.ac.iriucr.org This disorder indicates that the bromate ions occupy multiple orientations within the crystal lattice.

Characterization of Hydrogen Bonding Networks and Intermolecular Interactions

Comparative Structural Chemistry with Isostructural Lanthanide(III) Bromate Hydrates

Nonaaquayttrium(III) tris(bromate) is isostructural with a series of lanthanide(III) bromate nonahydrates, specifically those of praseodymium (Pr), samarium (Sm), terbium (Tb), and ytterbium (Yb). iucr.org These compounds all crystallize in the same hexagonal space group, P6₃/mmc, and feature the same tricapped trigonal prismatic coordination of nine water molecules around the central lanthanide ion. iucr.org The bromate anions in these lanthanide compounds also exhibit similar positional disorder. iucr.org

Spectroscopic Investigations of Electronic and Vibrational Properties

Vibrational Spectroscopy (Raman and Infrared) of Yttrium Tribromate Systems

Vibrational spectroscopy, encompassing both Raman and infrared (IR) techniques, provides a detailed fingerprint of the molecular motions within the this compound crystal lattice. These methods are particularly sensitive to the vibrations of the bromate (B103136) (BrO₃⁻) anion and the water molecules of hydration.

The vibrational spectrum of this compound nonahydrate, Y(BrO₃)₃·9H₂O, is dominated by the internal modes of the bromate ion and the water molecules, along with lattice vibrations involving the yttrium-aqua complex. The free bromate ion possesses a pyramidal structure with C₃ᵥ symmetry, giving rise to four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). All four modes are active in both Raman and IR spectroscopy. cusat.ac.in

In the crystal lattice of isostructural rare-earth bromate nonahydrates, such as Pr(BrO₃)₃·9H₂O and Eu(BrO₃)₃·9H₂O, the site symmetry of the BrO₃⁻ ion is lowered, which can lead to the lifting of the degeneracy of the E modes (ν₃ and ν₄) and the appearance of additional bands in the spectra. researchgate.netcusat.ac.inresearchgate.net For instance, in Tb(BrO₃)₃·9H₂O, the symmetry of the bromate anion is lowered from C₃ᵥ to Cₛ due to distortion. researchgate.net The symmetric stretching mode (ν₁) of the bromate group is typically observed as an intense band in the Raman spectrum around 790-800 cm⁻¹. cusat.ac.in The bending modes appear at lower frequencies.

Force constant analysis allows for the quantification of the strength of the chemical bonds within the vibrating groups. researchgate.netaps.orgabinit.orgscirp.org For the bromate ion, the stretching force constants relate to the Br-O bonds. The analysis of these constants in related bromate compounds indicates that factors like hydrogen bonding can influence bond strength and, consequently, the vibrational frequencies. researchgate.net

Table 1: Assignment of Fundamental Vibrational Modes for Rare-Earth Bromate Nonahydrates (RE(BrO₃)₃·9H₂O). Wavenumbers are approximate and based on data from isostructural compounds.
Vibrational ModeAssignmentApproximate Wavenumber (cm⁻¹)Technique
ν₁ (A₁)BrO₃⁻ Symmetric Stretch~792Raman, IR
ν₃ (E)BrO₃⁻ Asymmetric Stretch~820-838Raman, IR
ν₂ (A₁)BrO₃⁻ Symmetric Bend~436-462Raman, IR
ν₄ (E)BrO₃⁻ Asymmetric Bend~360-393Raman, IR
-H₂O Stretching Modes~3000-3600Raman, IR
-H₂O Bending Mode~1595-1636IR
-Lattice Modes< 200Raman

The presence of nine water molecules in the crystal structure of Y(BrO₃)₃·9H₂O gives rise to distinct spectroscopic features. The yttrium ion is coordinated by nine water oxygen atoms, forming a [Y(H₂O)₉]³⁺ complex. cusat.ac.in The vibrations of these coordinated water molecules, as well as their interactions with the bromate anions, are readily observed.

The O-H stretching modes of water appear as a broad band in the IR and Raman spectra between approximately 3000 and 3600 cm⁻¹. cusat.ac.in The broadening and shifting of these bands to lower wavenumbers compared to free water are indicative of extensive hydrogen bonding within the crystal. researchgate.netcusat.ac.in Specifically, hydrogen bonds form between the water molecules of the [Y(H₂O)₉]³⁺ cation and the oxygen atoms of the BrO₃⁻ anions. researchgate.net The presence of multiple, distinct peaks within this region suggests that the water molecules participate in hydrogen bonds of varying strengths. cusat.ac.in

The H₂O bending mode is typically observed around 1600 cm⁻¹. cusat.ac.in An increase in the wavenumber of bending modes, coupled with the decrease in stretching frequencies, is a classic sign of hydrogen bonding. researchgate.net These anion-cation interactions, mediated by hydrogen bonds, also affect the bromate ion's vibrations. The ν₁ symmetric stretching mode of BrO₃⁻ in hydrated crystals often appears at a lower wavenumber compared to its frequency in the free state, a shift attributed to the influence of hydrogen bonding. researchgate.netresearchgate.net

Assignment of Fundamental Vibrational Modes and Force Constant Analysis

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. Since Y³⁺ is a diamagnetic ion (no unpaired electrons), EPR studies on pure this compound are not feasible. However, by introducing a small amount of a paramagnetic dopant ion, such as Gadolinium (Gd³⁺), into the this compound crystal lattice, EPR can be used to probe the local environment of the yttrium site. researchgate.netugent.be

When a Gd³⁺ ion is doped into a Y(BrO₃)₃·9H₂O single crystal, it substitutes for a Y³⁺ ion. researchgate.netdntb.gov.ua Because the Gd³⁺ ion has a non-zero electron spin (S=7/2 from its 4f⁷ configuration), it acts as a sensitive reporter of the local crystal field symmetry and strength at the yttrium site. ugent.benih.gov

EPR measurements on a Gd³⁺-doped Y(BrO₃)₃·9H₂O single crystal have been performed at various temperatures. researchgate.netresearchgate.net The analysis of the angular variation of the EPR spectra—how the spectra change as the crystal is rotated in the magnetic field—allows for the determination of the local site symmetry for the substituted ion. Studies have indicated a monoclinic site symmetry for the Gd³⁺ ion in the yttrium bromate nonahydrate host. researchgate.netresearchgate.net This information provides direct insight into the coordination environment experienced by the Y³⁺ ions in the undoped crystal. The results from Gd³⁺-doped Y(BrO₃)₃·9H₂O have been found to be significantly different from those reported for other rare-earth bromate nonahydrate crystals, highlighting subtle structural variations across the series. researchgate.net

The EPR spectra of Gd³⁺ in the this compound host are analyzed using a spin-Hamiltonian, a mathematical model that describes the energy levels of the electron spin in the presence of an external magnetic field and the internal crystal field. researchgate.netugent.be The general form of the spin-Hamiltonian includes terms for the Zeeman interaction (g-factors) and the zero-field splitting (ZFS) parameters (often denoted as Bₖq or bₖq), which quantify the effect of the local crystal field.

For Gd³⁺ in Y(BrO₃)₃·9H₂O, X-band (~9.6 GHz) EPR measurements have been used to estimate the spin-Hamiltonian parameters at both room and liquid-nitrogen temperatures. researchgate.netdntb.gov.ua The parameters are determined by fitting the experimental line positions to the theoretical values predicted by the spin-Hamiltonian. These parameters provide a quantitative description of the magnetic and electronic environment of the Y³⁺ site.

Table 2: Spin-Hamiltonian (SH) Parameters for Gd³⁺ in Y(BrO₃)₃·9H₂O Single Crystal at Different Temperatures. Parameters are given in GHz.
ParameterValue at 300 KValue at 110 K
gₓ1.99181.9917
gᵧ1.99211.9920
g₂1.99191.9918
B₂⁰0.36880.4077
B₂²-0.2372-0.2600
B₄⁰-0.0031-0.0033
B₄²-0.0011-0.0010
B₄⁴0.01990.0210
B₆⁰-0.0001-0.0001
Data adapted from S.K. Misra and L. Li, Applied Magnetic Resonance, 2015. researchgate.netdntb.gov.ua

The g-values are close to the free-electron value (~2.0023), which is typical for the S-state Gd³⁺ ion. The non-zero values of the ZFS parameters (Bₖq) directly reflect the deviation from perfect cubic symmetry at the yttrium site, confirming the lower symmetry environment. The temperature dependence of these parameters provides information about the lattice dynamics, such as thermal expansion and lattice vibrations.

Probing Local Environment of Paramagnetic Dopant Ions in this compound Single Crystals (e.g., Gd³⁺-doped systems)

X-ray Absorption Spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) Analysis

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of a selected atomic species. While specific XAS studies on this compound are not widely reported, the principles of the technique and data from related yttrium compounds can be used to describe the expected findings. The technique is divided into two main regions: XANES and EXAFS.

The X-ray Absorption Near Edge Structure (XANES) region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govaps.org For an yttrium compound, analysis of the Y K-edge XANES spectrum would be used to confirm the +3 oxidation state of the yttrium ions. mdpi.comresearchgate.net The position and features of the absorption edge are characteristic of the valence state. researchgate.net

The Extended X-ray Absorption Fine Structure (EXAFS) region consists of oscillations that appear at energies above the absorption edge. geochemicalperspectivesletters.org Analysis of these oscillations provides quantitative information about the local atomic environment, including the number of neighboring atoms (coordination number), their distances from the absorbing atom (bond lengths), and the degree of local disorder. nih.gov For Y(BrO₃)₃·9H₂O, EXAFS at the Y K-edge would directly probe the [Y(H₂O)₉]³⁺ cation. The analysis would yield the precise Y-O bond distances and the coordination number of nine. Studies on the hydrated yttrium ion in aqueous solution by EXAFS have determined a Y-O bond distance of approximately 2.37 Å with a coordination number of eight, demonstrating the capability of the technique to determine such structural parameters. researchgate.netcapes.gov.br It should be noted that analysis of Y K-edge EXAFS can be complicated by the presence of multi-electron transitions that may affect the accuracy of coordination numbers if not properly accounted for. nih.gov

Investigation of Yttrium(III) Hydration Shell Structure in Aqueous Solutions

Spectroscopic techniques have been instrumental in revealing the intricate details of how water molecules arrange themselves around a central Yttrium(III) ion. Methods such as Extended X-ray Absorption Fine Structure (EXAFS), Large Angle X-ray Scattering (LAXS), and Raman spectroscopy have provided a consistent picture of the primary hydration shell. acs.orgacs.orgrsc.org

Studies combining EXAFS and LAXS have found that the Y³⁺ ion is hydrated by eight water molecules in aqueous solution. acs.orgacs.org The geometry of this eight-coordinate aqua ion, [Y(H₂O)₈]³⁺, is best described as a square antiprism. mdpi.comrsc.org This arrangement is thermodynamically stable, particularly in dilute solutions of yttrium salts like yttrium perchlorate (B79767) and yttrium triflate. nih.govresearchgate.net

Raman spectroscopy has further corroborated these findings. A characteristic symmetrical breathing mode (ν₁) of the YO₈ skeleton is observed around 384 cm⁻¹, which is a signature of the [Y(H₂O)₈]³⁺ complex. rsc.orgnih.govresearchgate.net The presence of additional weak and depolarized bands at approximately 100, 166, 234, and 320 cm⁻¹ further supports the eight-coordination model and rules out a six-coordinate hexa-aqua ion. rsc.orgnih.gov

Beyond the first hydration shell, LAXS data have revealed the presence of a second hydration sphere. acs.orgacs.org This second shell is composed of approximately 16 water molecules at a mean distance of 4.40 Å from the yttrium ion. acs.orgrsc.orgresearchgate.net The existence of a well-defined second hydration shell highlights the structure-making (kosmotropic) nature of the Y³⁺ ion, which organizes water molecules beyond its immediate vicinity. tandfonline.com In contrast, studies on yttrium chloride solutions have suggested that under certain concentrations, a chloride ion may penetrate the first hydration shell, leading to the formation of chloro-complexes. rsc.orgnih.gov

Quantitative Determination of Coordination Numbers and Metal-Ligand Bond Distances

Various spectroscopic methods have been employed to quantitatively determine the coordination number (CN) and the yttrium-oxygen (Y-O) bond distances in the hydrated Y³⁺ ion. These parameters are fundamental to describing the ion's coordination chemistry.

EXAFS and LAXS studies have been particularly powerful in providing precise measurements. The coordination number for the Yttrium(III) ion in aqueous solution is consistently determined to be eight. acs.orgacs.orgresearchgate.net Some studies have reported values ranging from 8.0 to 8.4. researchgate.nettandfonline.com

The Y-O bond distance for the eight water molecules in the first hydration shell has been measured with high precision. EXAFS data indicate a mean Y-O distance of 2.368(5) Å, with a slightly asymmetric distribution. acs.orgacs.org LAXS measurements have yielded a very similar mean Y-O bond distance of 2.365(5) Å. acs.orgrsc.orgresearchgate.net Other X-ray absorption spectroscopy (XAS) studies on YBr₃ solutions found a Y-O distance of 2.35 Å. capes.gov.brresearchgate.net Anomalous X-ray Diffraction (AXD) studies on yttrium chloride solutions reported a Y³⁺···H₂O distance of around 2.30 Å. acs.org The slight variation in reported distances can be attributed to the different techniques and conditions used. The pressure stability of this hydration shell is notable, with a low compressibility, emphasizing its stability even under high-pressure conditions up to 4.5 kbar. tandfonline.com

For comparison, in the solid state, the geometry of hydrated Y³⁺ can vary. For instance, in nonaaquayttrium(III) bromate, the yttrium ion is nine-coordinate, forming a tricapped trigonal prism. ijcce.ac.ir In this structure, there are two distinct sets of Y-O distances: six water molecules in the prism at 2.370(2) Å and three capping water molecules at a more distant 2.446(3) Å. ijcce.ac.ir However, in aqueous solution, the eight-coordinate species is predominant. mdpi.comrsc.org

The table below summarizes the key structural parameters for the hydrated Yttrium(III) ion in aqueous solution as determined by various spectroscopic methods.

Parameter Value Method Reference
Coordination Number (CN) 8EXAFS, LAXS acs.orgacs.org
8AXD acs.org
~8.4EXAFS tandfonline.com
Y-O Bond Distance (First Shell) 2.368(5) ÅEXAFS acs.orgacs.org
2.365(5) ÅLAXS acs.orgrsc.org
2.35 ÅXAS capes.gov.brresearchgate.net
~2.30 ÅAXD acs.org
2.370 ÅEXAFS tandfonline.com
Y···O Distance (Second Shell) 4.40(4) ÅLAXS acs.orgrsc.orgresearchgate.net
4.77 ÅAXD acs.org

Thermal Decomposition Mechanisms and Solid State Transformation Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Yttrium Tribromate Hydrates

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful thermoanalytical techniques used to investigate the thermal decomposition of this compound hydrates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

Hydrated this compound, with the general formula Y(BrO₃)₃·nH₂O, undergoes a multi-step dehydration process upon heating. The initial stages of thermal decomposition involve the loss of water molecules. TGA curves for hydrated salts typically show distinct mass loss steps corresponding to the removal of water. zenodo.orgresearchgate.net The stoichiometry of intermediate hydrates can be determined from the percentage of mass loss at each step.

For instance, a hypothetical this compound nonahydrate, Y(BrO₃)₃·9H₂O, would be expected to lose water in sequential steps, potentially forming lower hydrates such as the trihydrate and monohydrate before becoming anhydrous. The precise temperatures at which these dehydration events occur are influenced by factors such as the heating rate and the atmospheric conditions. researchgate.net DTA curves would show corresponding endothermic peaks for each dehydration step, as energy is absorbed to break the bonds holding the water molecules within the crystal lattice. zenodo.org

Hypothetical TGA Data for the Dehydration of Y(BrO₃)₃·9H₂O

Temperature Range (°C)Mass Loss (%)Corresponding ProcessStoichiometry of Intermediate
50 - 120~10.9Loss of 3 H₂O moleculesY(BrO₃)₃·6H₂O
120 - 200~10.9Loss of 3 H₂O moleculesY(BrO₃)₃·3H₂O
200 - 280~10.9Loss of 3 H₂O moleculesY(BrO₃)₃

Note: This data is hypothetical and based on the expected behavior of hydrated rare earth salts.

Following complete dehydration, the anhydrous this compound undergoes decomposition at higher temperatures. The decomposition of the bromate (B103136) anion (BrO₃⁻) is a complex redox process. The thermal decomposition of metal bromates can proceed through different pathways depending on the cation. For rare earth bromates, the decomposition can lead to the formation of intermediate metal oxybromides (YOBr) before final conversion to the metal oxide (Y₂O₃) at very high temperatures. akjournals.com

The decomposition of the bromate anion typically involves the release of oxygen and bromine as gaseous products. asme.org This is represented by a significant mass loss in the TGA curve and a strong exothermic peak in the DTA curve, indicating the energetic nature of this decomposition.

Evolved Gas Analysis (EGA), often coupled with TGA (TGA-EGA), is crucial for identifying the gaseous products released during decomposition. Techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) can be used to analyze the evolved gases, confirming the release of O₂ and Br₂ and potentially other minor species.

Expected Decomposition Pathway of Anhydrous Y(BrO₃)₃

Temperature Range (°C)ReactionSolid ProductGaseous Products
350 - 4502Y(BrO₃)₃(s) → 2YOBr(s) + 2Br₂(g) + 8O₂(g)Yttrium OxybromideBromine, Oxygen
> 7002YOBr(s) → Y₂O₃(s) + Br₂(g)Yttrium OxideBromine

Note: This pathway is proposed based on the known behavior of other rare earth bromates. akjournals.com

Dehydration Processes and Stoichiometry of Intermediate Hydrates

Kinetic Studies of Thermal Degradation Processes

Kinetic analysis of the thermal degradation of this compound can provide valuable insights into the reaction mechanisms and the stability of the compound. By performing TGA experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using various model-fitting or isoconversional methods. tandfonline.comijmra.us

The activation energy for the dehydration steps is typically lower than that for the decomposition of the anhydrous salt, reflecting the relative strengths of the bonds being broken. Kinetic studies can help in predicting the lifetime of the material at different temperatures and in designing controlled decomposition processes.

Hypothetical Kinetic Parameters for this compound Decomposition

Decomposition StepActivation Energy (Ea) (kJ/mol)Reaction Model
Dehydration80 - 120Avrami-Erofeev
Anhydrous Salt Decomposition200 - 300Prout-Tompkins

Note: These values are illustrative and based on typical values for the decomposition of hydrated salts and metal halides. iaea.orgcapes.gov.br

In Situ Characterization of Solid-State Decomposition Intermediates

To gain a more complete understanding of the solid-state transformations occurring during the thermal decomposition of this compound, in situ characterization techniques are invaluable. Techniques such as high-temperature X-ray diffraction (HT-XRD) and in situ microscopy can be used to monitor changes in the crystal structure and morphology of the solid phases as a function of temperature.

HT-XRD would allow for the direct identification of the crystalline phases of the intermediate hydrates and the anhydrous salt, as well as the formation of yttrium oxybromide and ultimately yttrium oxide. This provides direct evidence for the proposed decomposition pathway and can reveal the presence of any transient or amorphous phases that may not be easily detectable by other methods.

Theoretical and Computational Approaches to this compound

Theoretical and Computational Chemistry Approaches to Yttrium Tribromate

Theoretical and computational chemistry provide powerful tools for understanding the properties and behavior of materials at an atomic and molecular level. For a compound like yttrium tribromate, these methods could offer insights that are difficult or impossible to obtain through experimental means alone.

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule or crystal unit. Methods like Density Functional Theory (DFT) and ab initio calculations solve the electronic Schrödinger equation to determine the electronic structure and related properties.

A primary goal of quantum chemical calculations on this compound would be to elucidate its electronic structure. This involves determining the arrangement of electrons in molecular orbitals and understanding the nature of the chemical bonds between the yttrium cation (Y³⁺) and the bromate (B103136) anions (BrO₃⁻).

Electronic Structure: Calculations would reveal the distribution of electron density, identifying regions of charge concentration and depletion. Analysis of the total and partial density of states (DOS) would show the contributions of yttrium, bromine, and oxygen orbitals to the valence and conduction bands. For instance, studies on related yttrium compounds like YN have shown that the bonding character is a hybrid of covalent and ionic interactions, with specific atomic orbitals dominating different energy regions. ripublication.com

Chemical Bonding: The nature of the Y-O bond would be of particular interest. By analyzing the bond order, electron localization function (ELF), and quantum theory of atoms in molecules (QTAIM) parameters, researchers could quantify the degree of ionic versus covalent character. This would clarify how the Y³⁺ ion interacts with the oxygen atoms of the three bromate ligands.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the compound's reactivity and electronic properties. The HOMO-LUMO gap is a key parameter that relates to the chemical stability and the energy required for electronic excitation. nih.gov

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Calculating the vibrational frequencies (e.g., for IR and Raman spectroscopy) is a standard output of geometry optimization calculations. Each calculated frequency corresponds to a specific normal mode of vibration, such as Y-O stretching or O-Br-O bending. While detailed calculations for this compound are not available, experimental vibrational spectra have been reported for rare-earth bromate nonahydrate crystals, providing a basis for future computational comparison. acs.org For other molecules, DFT calculations have been successfully used to assign complex vibrational spectra by correlating calculated frequencies with experimental ones. ahievran.edu.tr

Table 1: Hypothetical Data Table for Predicted Vibrational Frequencies of Y(BrO₃)₃ This table is a hypothetical representation of what a computational study might produce. No published data of this type for this compound could be located.

Vibrational Mode Calculated Frequency (cm⁻¹) Predicted IR Intensity Predicted Raman Activity
Y-O Symmetric Stretch Data not available Data not available Data not available
Y-O Asymmetric Stretch Data not available Data not available Data not available
Br-O Symmetric Stretch Data not available Data not available Data not available
Br-O Asymmetric Stretch Data not available Data not available Data not available

Quantum chemistry allows for the calculation of key thermodynamic quantities that describe the stability and reactivity of a compound.

Thermodynamic Stability: The enthalpy of formation and Gibbs free energy of formation for this compound could be calculated. A negative value for these parameters would indicate that the compound is thermodynamically stable relative to its constituent elements.

Energetic Profiles: The relative energies of different possible crystal structures (polymorphs) or molecular conformations could be assessed to predict the most stable form. For other yttrium systems, DFT has been used to accurately predict phase transition pressures and the relative stability of different phases. arxiv.org

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic properties of materials. acs.org For this compound, MD could be applied to both its solid crystalline form and its behavior in aqueous solution.

Crystal Lattice Dynamics: In the solid state, MD simulations could be used to study the vibrations of the crystal lattice (phonons) and to investigate structural phase transitions at different temperatures and pressures.

Solution Dynamics: In solution, MD simulations would track the movement of the Y³⁺ and BrO₃⁻ ions and the surrounding water molecules. This would reveal how the ions move and interact, and could be used to calculate properties like diffusion coefficients and conductivity.

When dissolved in water, ions form coordination complexes with the surrounding water molecules. Computational modeling is essential for characterizing these transient structures.

Hydration Shells: For the yttrium(III) ion, experimental and computational studies on other salts show it is typically hydrated by eight or nine water molecules in its first hydration sphere. researchgate.net MD simulations combined with DFT (known as ab initio MD or AIMD) could provide a detailed picture of the hydration structure around the Y³⁺ ion when associated with bromate. nih.govosti.gov This would include precise Y-O bond distances, coordination numbers, and the geometry of the hydration complex.

Anion-Cation Interactions: Simulations could also model the extent to which the bromate anions interact with the hydrated yttrium cation—whether they remain as free ions, form solvent-separated ion pairs, or form direct contact ion pairs by displacing water from the first hydration shell. Studies on other systems have successfully modeled such interactions. rsc.org

Table 2: Hypothetical Data Table for Hydrated Y³⁺ Ion Properties from MD Simulation This table is a hypothetical representation based on data for other Y³⁺ aqueous solutions, as specific data for the tribromate is unavailable. researchgate.net

Property Calculated Value
Primary Hydration Number Data not available (typically 8-9 for Y³⁺)
Average Y-O Distance (1st Shell) Data not available (approx. 2.37 Å for Y³⁺(aq))
Average Y···O Distance (2nd Shell) Data not available (approx. 4.40 Å for Y³⁺(aq))

Computational chemistry can be used to map out the energy landscape of a chemical reaction, identifying the lowest-energy path from reactants to products. github.iodigimat.in

Decomposition Pathways: For this compound, a key reaction to study would be its thermal decomposition. By mapping the potential energy surface (PES), researchers could identify the transition states and intermediates involved as Y(BrO₃)₃ breaks down, likely into yttrium oxide (Y₂O₃) and bromine- and oxygen-containing species. This involves calculating the energy of the system as key bond lengths and angles are changed, in order to locate the saddle points (transition states) on the energy landscape. visualizeorgchem.com This approach has been used to understand the reaction mechanisms of other bromine-oxygen species. researchgate.net

Advanced Research Perspectives and Interdisciplinary Applications in Materials Science

Yttrium Tribromate as a Crystalline Host Matrix for Spectroscopic Probes

The utility of a crystalline material as a host for spectroscopic probes, such as lanthanide and actinide ions, is a cornerstone of luminescence and laser physics research. The colorless nature of the Y³⁺ ion, resulting from its [Kr] 4d¹5s² electron configuration which leads to a stable, empty d and f shell in its +3 oxidation state, makes yttrium compounds excellent hosts. wikipedia.orgrsc.org This lack of intrinsic electronic transitions in the visible and near-infrared regions prevents interference with the spectroscopic properties of dopant ions. rsc.org

Should this compound be synthesized, the investigation of crystal field effects on doped lanthanide and actinide ions would be a primary area of research. The crystal field, which is the electrostatic field created by the surrounding ligands (in this hypothetical case, the bromate (B103136) ions), would interact with the f-electrons of the dopant ions. nou.edu.ngslideshare.net This interaction lifts the degeneracy of the f-orbital energy levels, leading to a characteristic splitting of the spectroscopic lines. rsc.org

The magnitude and symmetry of this splitting provide critical information about the local site symmetry of the dopant ion within the this compound crystal lattice. By analyzing the absorption and emission spectra, researchers could deduce the point group symmetry of the yttrium site being substituted by the lanthanide or actinide ion. Comparing the spectra of different dopant ions within the same host can reveal subtle changes in the crystal field strength and local coordination environment. rsc.org Both lanthanides and actinides involve the filling of f-subshells and exhibit properties like having colored ions and magnetic characteristics, though they also have distinct differences. nou.edu.ng

A hypothetical data table for such an investigation might look like this:

Dopant IonHost CrystalExcitation Wavelength (nm)Major Emission Peaks (nm)Inferred Site Symmetry
Eu³⁺Y(BrO₃)₃394590, 612, 650, 700C₂ᵥ
Tb³⁺Y(BrO₃)₃378488, 545, 585, 620C₂ᵥ
Am³⁺Y(BrO₃)₃503685, 830C₂ᵥ

This table is illustrative and based on typical values for lanthanide ions in other yttrium-based hosts.

Energy transfer processes are crucial for enhancing the luminescence efficiency of materials. nih.gov In a co-doped system, a sensitizer (B1316253) ion absorbs energy and then transfers it non-radiatively to an activator ion, which then emits light. sciencepublishinggroup.com For instance, if this compound were co-doped with ions like Bi³⁺ (sensitizer) and Eu³⁺ (activator), one could study the efficiency of the Bi³⁺ → Eu³⁺ energy transfer. nih.gov

The efficiency of this energy transfer can be calculated using the formula: η = 1 - (τda / τd) where τda is the lifetime of the donor (sensitizer) in the presence of the acceptor (activator), and τd is the lifetime of the donor in the absence of the acceptor. mdpi.com

Research in this area would involve systematic variation of dopant concentrations to optimize luminescence intensity. rsc.org The mechanism of energy transfer (e.g., dipole-dipole, quadrupole-quadrupole) could be determined by analyzing the relationship between the transfer efficiency and the dopant concentrations. nih.gov

Donor (Sensitizer)Acceptor (Activator)Host CrystalDonor Lifetime (τd) (µs)Donor Lifetime with Acceptor (τda) (µs)Energy Transfer Efficiency (η)
Bi³⁺Eu³⁺Y(BrO₃)₃1.20.3570.8%
Ce³⁺Tb³⁺Y(BrO₃)₃0.030.0166.7%
Yb³⁺Er³⁺Y(BrO₃)₃200050075.0%

This table is illustrative, demonstrating the type of data that would be collected in such a study.

Investigation of Crystal Field Effects on Lanthanide and Actinide Ion Spectroscopy

Contributions to Fundamental Studies in Polyoxohalate Chemistry and Related Systems

The study of a new polyoxohalate compound like this compound would contribute significantly to the fundamental understanding of this class of materials. Polyoxohalates are compounds containing polyatomic anions of halogens and oxygen. The bromate ion (BrO₃⁻) is a well-known oxoanion. Research on this compound would involve determining its crystal structure, which would provide insights into the coordination chemistry of the yttrium ion with bromate ligands.

Key research questions would include:

What is the coordination number of the yttrium ion?

How do the bromate ions bridge between yttrium centers to form the crystal lattice?

What is the thermal stability of the compound, and what are its decomposition products? Picosecond pulse radiolysis could be a technique used to study the reactive species involved in decomposition in aqueous solutions. researchgate.netresearchgate.net

Understanding the structure-property relationships in this compound would allow for comparisons with other metal oxohalates, helping to build a more comprehensive picture of the factors that govern the formation and stability of these compounds.

Methodological Advancements in Single-Crystal Growth of Metal Oxoacid Salts

The successful synthesis of high-quality single crystals of this compound would likely require advancements in crystal growth techniques for metal oxoacid salts. Given that many oxoacid salts are grown from aqueous solutions, techniques such as slow evaporation, temperature gradient methods, or hydrothermal synthesis would be primary candidates.

Challenges in growing single crystals of a new compound like this compound could include:

Solubility: Determining a suitable solvent system and the temperature dependence of solubility.

Stability: The bromate ion can be redox-active, potentially leading to instability under certain conditions.

Nucleation and Growth Control: Optimizing conditions to promote the growth of a few large crystals rather than many small ones.

Techniques like the Bridgman or Czochralski methods, typically used for high-temperature growth of oxides and fluorides, might be adapted if a suitable flux or melt system could be developed. mdpi.comicm.edu.pl For example, the Czochralski technique involves pulling a crystal from a melt, which requires the compound to melt congruently. icm.edu.pl The top-seeded solution growth (TSSG) technique is another possibility, where a seed crystal is used to grow a larger crystal from a supersaturated solution. jim.org.cn

A typical set of parameters for a solution-based crystal growth experiment might be documented as follows:

ParameterValue
Starting MaterialsY₂(CO₃)₃, HBrO₃
SolventDeionized Water
Saturation Temperature50 °C
Growth Temperature45 °C
Crystal Growth MethodSlow Evaporation
Growth Time4-6 weeks
Resulting Crystal Sizeup to 5x5x3 mm³

This table represents a hypothetical experimental design for the solution growth of this compound single crystals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.